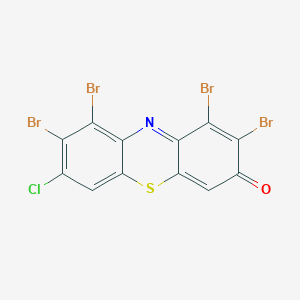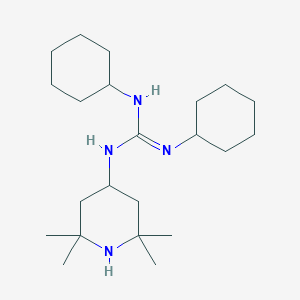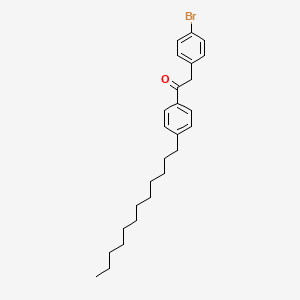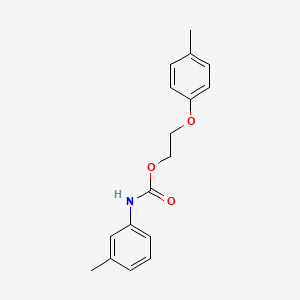
1,2,8,9-Tetrabromo-7-chloro-3H-phenothiazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,8,9-Tetrabromo-7-chloro-3H-phenothiazin-3-one is a halogenated phenothiazine derivative Phenothiazines are a class of heterocyclic compounds that have been widely studied for their diverse chemical properties and applications
Méthodes De Préparation
The synthesis of 1,2,8,9-Tetrabromo-7-chloro-3H-phenothiazin-3-one typically involves multi-step organic reactions. The process begins with the halogenation of phenothiazine derivatives, where bromine and chlorine are introduced into the molecular structure. The reaction conditions often require the use of strong halogenating agents and controlled environments to ensure the selective substitution of hydrogen atoms with halogens. Industrial production methods may involve large-scale halogenation reactions under optimized conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1,2,8,9-Tetrabromo-7-chloro-3H-phenothiazin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can remove halogen atoms, leading to the formation of less halogenated derivatives.
Substitution: The halogen atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups, under specific conditions. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,2,8,9-Tetrabromo-7-chloro-3H-phenothiazin-3-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study halogenation reactions and the effects of halogen substituents on chemical reactivity.
Biology: The compound’s halogenated structure makes it a candidate for studying interactions with biological molecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: It is used in the development of advanced materials, such as halogenated polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1,2,8,9-Tetrabromo-7-chloro-3H-phenothiazin-3-one involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms enhances its ability to form stable complexes with various biomolecules, potentially disrupting their normal function. This compound may also interfere with cellular pathways by altering the redox state or by binding to specific receptors or enzymes.
Comparaison Avec Des Composés Similaires
1,2,8,9-Tetrabromo-7-chloro-3H-phenothiazin-3-one can be compared with other halogenated phenothiazines, such as:
1,2,4,5-Tetrabromo-3,6-dimethyl-benzene: Another halogenated compound with similar bromine content but different structural features.
1,2,8,9-Tetrabromo-3H-phenothiazin-3-one: Lacks the chlorine atom, which may result in different chemical and biological properties.
7-Chloro-3H-phenothiazin-3-one: Contains only chlorine, making it less halogenated and potentially less reactive
Propriétés
Numéro CAS |
62721-52-2 |
|---|---|
Formule moléculaire |
C12H2Br4ClNOS |
Poids moléculaire |
563.3 g/mol |
Nom IUPAC |
1,2,8,9-tetrabromo-7-chlorophenothiazin-3-one |
InChI |
InChI=1S/C12H2Br4ClNOS/c13-7-3(17)1-5-11(9(7)15)18-12-6(20-5)2-4(19)8(14)10(12)16/h1-2H |
Clé InChI |
LXNPVMKJNBKFCT-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=C(C(=C1Cl)Br)Br)N=C3C(=CC(=O)C(=C3Br)Br)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl [4-(benzenesulfinyl)-3-oxobutyl]carbamate](/img/structure/B14516221.png)
![N-[2,3'-Bipyridin]-4-ylnitramide](/img/structure/B14516230.png)




![2-{[(1-Benzoselenophen-2-yl)sulfanyl]methyl}benzamide](/img/structure/B14516283.png)
![4-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]benzonitrile](/img/structure/B14516286.png)

![1,1',1''-{2-[(4-Nitrophenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine](/img/structure/B14516295.png)




